
N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,5-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, commonly known as DOPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOPO is a derivative of the phenethylamine family and belongs to the class of designer drugs. It has unique chemical properties that make it suitable for use in various applications.
Applications De Recherche Scientifique
Catalytic Applications
Cu/Oxalic Diamide-Catalyzed Reactions
The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related derivative, has shown effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process facilitates the formation of internal alkynes, indicating potential applications in catalytic synthesis and organic transformations (Ying Chen et al., 2023).
Supramolecular Chemistry
Hydrogen-Bonded Supramolecular Networks
N,N'-bis(4-pyridylmethyl)oxalamide demonstrates the ability to form extended supramolecular networks through hydrogen bonding. Such structures have implications in the design of molecular architectures and materials science, suggesting potential applications of similar compounds in these areas (Gene-Hsiang Lee, 2010).
Polymer Chemistry
Conducting Polymers
Derivatized bis(pyrrol-2-yl) arylenes, including compounds with similar structural motifs, have been synthesized and their electrochemical polymerization explored. These materials, which show stable electrical conductivity, highlight the potential use of the compound in the development of conducting polymers for electronic applications (G. Sotzing et al., 1996).
Organic Synthesis
Transesterification Catalysts
The transesterification of dimethyl oxalate with phenol, facilitated by certain catalysts, indicates the relevance of related oxalamide compounds in catalyzing ester exchange reactions. This suggests potential applications in chemical synthesis and the production of esters (Xinbin Ma et al., 2003).
Novel Synthetic Pathways
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors showcases the versatility of related compounds in organic synthesis. This method highlights the potential for creating diverse chemical entities for various applications (V. Mamedov et al., 2016).
Propriétés
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-18-9-10-20(29-2)19(15-18)24-22(27)21(26)23-12-11-16-5-7-17(8-6-16)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKAQXVOFLXBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)
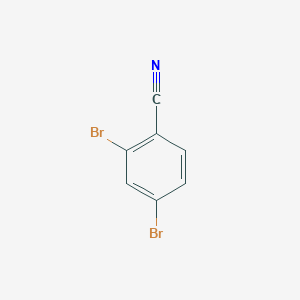
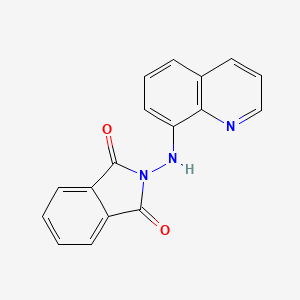
![Methyl 2-amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2739347.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739348.png)
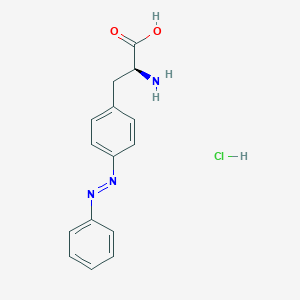
![3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2739350.png)
![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)
![6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739352.png)
![N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2739353.png)
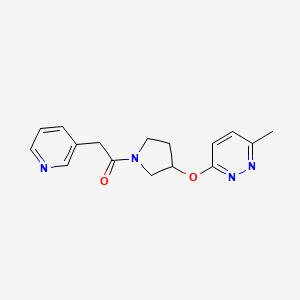
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)
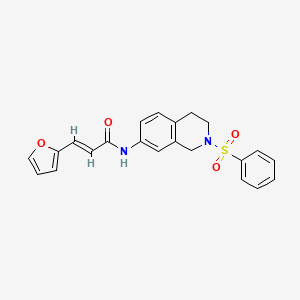
![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)